Cas no 1261229-71-3 ([1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride)

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride structure
1261229-71-3 structure
商品名:[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
CAS番号:1261229-71-3
MF:C13H20ClFN2
メガワット:258.762705802917
CID:2166370

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
    • SBB074464
    • [1-(4-fluorobenzyl)piperidin-3-yl]methylamine hydrochloride
    • {1-[(4-fluorophenyl)methyl](3-piperidyl)}methylamine, chloride
    • インチ: 1S/C13H19FN2.ClH/c1-15-13-3-2-8-16(10-13)9-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H
    • InChIKey: ZBDGYGZXTVFGEH-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=CC(=CC=1)CN1CCCC(C1)NC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 202
  • トポロジー分子極性表面積: 15.3

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
089794-500mg
1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
1261229-71-3
500mg
£229.00 2022-03-01

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride 関連文献

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochlorideに関する追加情報

Professional Introduction to [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride (CAS No. 1261229-71-3)

[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1261229-71-3, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery.

The molecular structure of [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride incorporates a piperidine ring, which is a common motif in many pharmacologically active agents. The presence of a fluoro-substituent on the benzyl group introduces unique electronic and steric properties to the molecule, which can influence its binding affinity and metabolic stability. These structural features make it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the development of small molecule inhibitors targeting various disease pathways. [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride has been studied for its potential role in modulating signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. Preliminary studies suggest that this compound may interact with specific enzymes and receptors, leading to therapeutic effects that are still under active investigation.

One of the key aspects of [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is its ability to cross the blood-brain barrier, which is crucial for the development of central nervous system (CNS) drugs. The fluoro-substituent enhances lipophilicity, facilitating better penetration into neural tissues. This property makes it a potential candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease, where targeting brain-specific pathways is essential.

The hydrochloride salt form of this compound improves its solubility in aqueous solutions, which is beneficial for formulation into oral or injectable medications. Enhanced solubility often translates to better bioavailability and more predictable pharmacokinetic profiles, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride with biological targets. Molecular docking studies have shown that this compound can bind to various protein kinases and transcription factors, suggesting multiple potential mechanisms of action. These insights have guided the design of more focused experiments to validate these interactions in vitro and in vivo.

In vitro studies have demonstrated that [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride exhibits inhibitory activity against certain enzymes implicated in disease progression. For instance, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. The ability to modulate these kinases could lead to the development of effective anticancer therapies.

Furthermore, the compound has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride may offer therapeutic benefits by reducing inflammation and associated symptoms.

The synthesis of [1-(4-Fluoro-benzyl)-piperidin-3-y]l-methyl-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for preclinical and clinical studies.

As research continues to uncover new therapeutic applications, [1-(4-Fluoro-benzyl)-piperidin]y-methyl-amine hydrochloride remains a promising candidate for further development. Its unique structural features and demonstrated biological activities position it as a valuable asset in the pharmaceutical industry's arsenal against various diseases.

The future direction of research on this compound may include exploring its potential as a prodrug or identifying new analogs with improved pharmacological profiles. By leveraging cutting-edge technologies in drug discovery and development, scientists hope to translate these findings into safe and effective treatments for patients worldwide.

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